2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
CAS No.: 1030686-17-9
Cat. No.: VC8405122
Molecular Formula: C14H12FNO4S
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030686-17-9 |
|---|---|
| Molecular Formula | C14H12FNO4S |
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C14H12FNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
| Standard InChI Key | QFTHZHCXUMZISK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₄H₁₂FNO₄S and a molecular weight of 309.31 g/mol . Its IUPAC name, 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, reflects the substitution pattern: a fluorine atom at position 2 of the benzoic acid ring and a 3-methylphenylsulfamoyl group at position 5 .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1030686-17-9 | |
| PubChem CID | 25407100 | |
| MDL Number | MFCD10592366 | |
| SMILES | CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |
| InChI Key | QFTHZHCXUMZISK-UHFFFAOYSA-N |
Structural Analysis
The molecule comprises a benzoic acid backbone modified with electron-withdrawing groups (fluorine and sulfamoyl), which enhance its acidity and solubility in polar solvents. The sulfamoyl group (-SO₂NH-) bridges the benzoic acid and 3-methylphenyl rings, creating a planar conformation that facilitates π-π stacking interactions . XLogP3-AA, a measure of lipophilicity, is computed as 2.4, indicating moderate hydrophobicity suitable for membrane permeability in drug design .
Synthesis and Production
Industrial Synthesis
While specific synthetic routes are proprietary, the compound is commercially available from suppliers like American Elements, which produces it in purities up to 99.999% . General approaches likely involve:
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Sulfonation: Introducing the sulfamoyl group via reaction of 5-amino-2-fluorobenzoic acid with 3-methylbenzenesulfonyl chloride.
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Purification: Recrystallization or chromatography to achieve high purity, as evidenced by the product’s >98% purity in commercial batches .
Scale-Up Considerations
Bulk packaging includes 25 kg pails and 1-ton super sacks, with argon/vacuum sealing for air-sensitive storage . The compound’s stability at room temperature simplifies logistics, though its hygroscopic nature necessitates desiccated environments .
Applications in Research and Industry
Pharmaceutical Intermediates
The sulfamoyl group is a hallmark of enzyme inhibitors, particularly targeting carbonic anhydrases and proteases. For example:
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Anticancer Agents: Fluorinated sulfonamides are studied for their ability to disrupt tumor-associated proteins .
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Antibacterial Compounds: Analogous structures (e.g., sulfamethoxazole) suggest potential for modifying microbial pathways .
Materials Science
The fluorine atom enhances thermal stability, making the compound a candidate for:
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Polymer Additives: Improving flame retardancy in engineering plastics.
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Liquid Crystals: Fluorinated aromatics align well in electro-optical devices.
| Precaution | Code | Mitigation Strategy |
|---|---|---|
| Handling | P261 | Avoid inhalation; use fume hood. |
| First Aid | P305 | Rinse eyes thoroughly if exposed. |
| Storage | P405 | Store locked in a dry, ventilated area. |
Environmental Impact
No ecotoxicity data is available, but the fluorine and sulfonamide groups warrant caution due to potential persistence in aquatic systems .
Research Directions and Challenges
Pharmacokinetic Optimization
Current barriers include:
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Low Bioavailability: The carboxylic acid group may limit absorption; prodrug strategies (e.g., esterification) are under investigation .
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Metabolic Stability: Fluorine’s electronegativity could slow hepatic metabolism, requiring in vivo studies .
Regulatory Considerations
As a novel compound, regulatory approval pathways remain undefined. Analogous drugs (e.g., celecoxib) suggest that subchronic toxicity studies will be critical for clinical translation .
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